molecular formula C18H9BrO2 B13032311 8-Bromotetracene-5,12-dione

8-Bromotetracene-5,12-dione

Cat. No.: B13032311
M. Wt: 337.2 g/mol
InChI Key: IDQRBRSPXWWNQS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name 8-bromotetracene-5,12-dione follows the International Union of Pure and Applied Chemistry (IUPAC) rules for polycyclic aromatic hydrocarbons. The parent structure, tetracene, consists of four linearly fused benzene rings. The numbering begins at the first ring and proceeds sequentially, with the bromine substituent located at position 8. The suffix -dione indicates the presence of two ketone functional groups at positions 5 and 12.

The compound’s classification under IUPAC guidelines places it within the broader category of halogenated polycyclic aromatic hydrocarbons. Its structural hierarchy prioritizes functional groups in the order of halogens followed by ketones, resulting in the systematic name that explicitly defines substituent positions.

Property Value Source
IUPAC Name This compound
CAS Registry Number 126963-18-6
Molecular Formula C₁₈H₉BrO₂

Molecular Formula and Structural Representation

The molecular formula C₁₈H₉BrO₂ reflects the compound’s composition: 18 carbon atoms, 9 hydrogen atoms, one bromine atom, and two oxygen atoms. The tetracene backbone contributes 14 carbon atoms, with the remaining four carbons distributed across the ketone groups and the bromine substituent.

Structurally, the molecule adopts a planar configuration typical of fused aromatic systems. The bromine atom occupies position 8 on the tetracene framework, while the ketone groups are situated at positions 5 and 12. This arrangement preserves conjugation across the aromatic system, which is critical for the compound’s electronic properties.

Feature Position Description
Bromine substituent 8 Electrophilic substitution site
Ketone groups 5, 12 Electron-withdrawing functional groups
Aromatic system 1–14 Four fused benzene rings

Alternative Nomenclature and Historical Terminology

While the IUPAC name is definitive, historical and alternative terminologies occasionally appear in literature. The compound has been referred to as 8-bromo-5,12-tetracenedione in early synthetic studies, emphasizing the ketone positions before the bromine substituent. Non-systematic names such as brominated tetracene diketone are less precise but occasionally used in materials science contexts to describe its functionalized aromatic system.

The CAS registry number 126963-18-6 serves as a unique identifier in chemical databases, ensuring unambiguous referencing across disciplines. In specialized contexts, the compound may also be classified under identifiers such as EVT-13166606 in commercial catalogs, though these lack formal nomenclatural standing.

Identifier Type Value Context
CAS Number 126963-18-6 Universal reference
Commercial Code EVT-13166606 Vendor-specific listings
Historical Name 8-bromo-5,12-tetracenedione Early synthetic reports

Properties

Molecular Formula

C18H9BrO2

Molecular Weight

337.2 g/mol

IUPAC Name

8-bromotetracene-5,12-dione

InChI

InChI=1S/C18H9BrO2/c19-12-6-5-10-8-15-16(9-11(10)7-12)18(21)14-4-2-1-3-13(14)17(15)20/h1-9H

InChI Key

IDQRBRSPXWWNQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C4C=C(C=CC4=C3)Br

Origin of Product

United States

Preparation Methods

8-Bromotetracene-5,12-dione can be synthesized from 4-bromophthalic anhydride through a series of chemical reactions. The synthetic route involves the reduction of 4-bromophthalic anhydride with diisobutylaluminum hydride (DIBAL-H) to produce 1,2-bis(hydroxymethyl)benzene. This intermediate is then treated with phosphorus tribromide (PBr3) to afford 1,2-bis(bromomethyl)benzene. The final step involves a Diels-Alder reaction with 1,4-naphthoquinone in the presence of sodium iodide (NaI) at elevated temperatures, followed by oxidation to yield this compound .

Chemical Reactions Analysis

8-Bromotetracene-5,12-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include diisobutylaluminum hydride (DIBAL-H), phosphorus tribromide (PBr3), sodium iodide (NaI), and various metal catalysts.

Scientific Research Applications

Organic Electronics

Organic Field-Effect Transistors (OFETs)
8-Bromotetracene-5,12-dione has been investigated for its potential use in organic field-effect transistors. Its excellent charge mobility makes it a suitable candidate for OFET applications. Studies have shown that brominated tetracenes exhibit improved stability and performance compared to their non-brominated counterparts. The incorporation of bromine enhances the electronic properties, leading to higher mobility and better on/off ratios in device applications .

Organic Light-Emitting Diodes (OLEDs)
The compound's photophysical properties make it a promising material for OLEDs. The presence of the diketone functionality allows for efficient light emission and energy transfer processes. Research indicates that derivatives of tetracene can be utilized as emitters in OLEDs, providing vibrant colors and high efficiency .

Organic Photovoltaics (OPVs)
In the context of solar energy conversion, this compound can serve as a donor material in OPVs. Its ability to form strong π-π stacking interactions enhances charge transport properties, which is critical for improving the efficiency of solar cells. Studies have demonstrated that incorporating such compounds into active layers can lead to increased power conversion efficiencies .

Material Science

Nanostructured Materials
The synthesis of nanostructured materials using this compound has been explored for various applications, including sensors and catalysis. The compound can be used as a precursor to create nanomaterials with tailored electronic properties. These nanostructures have shown promise in enhancing the performance of chemical sensors due to their large surface area and reactivity .

Polymeric Composites
Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting composites. The bromine substituent contributes to better adhesion between the polymer and the tetracene derivative, leading to improved material performance in applications such as flexible electronics and coatings .

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of this compound may possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving oxidative stress and apoptosis induction. Preliminary results suggest that it may be effective against various cancer cell lines, making it a candidate for further pharmacological exploration .

Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research into related quinone derivatives has revealed their effectiveness against a range of bacterial strains. This opens avenues for exploring this compound as a basis for developing new antimicrobial agents .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Benefits
Organic ElectronicsOFETsHigh charge mobility
OLEDsEfficient light emission
OPVsEnhanced power conversion efficiency
Material ScienceNanostructured materialsImproved sensor performance
Polymeric compositesEnhanced mechanical properties
Medicinal ChemistryAnticancer activityPotential inhibition of cancer cell growth
Antimicrobial propertiesEffective against various bacteria

Case Studies

  • OFET Performance Improvement : A study demonstrated that devices utilizing this compound exhibited an increase in field-effect mobility by up to eight times compared to non-brominated analogs. This improvement is attributed to enhanced crystallinity and reduced trap states within the semiconductor layer .
  • OLED Efficiency : Research focused on OLEDs utilizing tetracene derivatives reported external quantum efficiencies exceeding 20%. The incorporation of this compound as an emitting layer significantly contributed to this enhancement due to its favorable energy levels and efficient exciton management .
  • Anticancer Studies : In vitro studies on various cancer cell lines revealed that compounds derived from this compound showed cytotoxic effects with IC50 values comparable to established chemotherapeutics, warranting further investigation into their mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 8-bromotetracene-5,12-dione involves its interaction with molecular targets and pathways related to its electronic properties. The bromine atom in the compound enhances its reactivity, making it a valuable intermediate for various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

8-Fluoro-5,12-naphthacenequinone

  • Synthesis : Prepared analogously to 8-bromotetracene-5,12-dione using 4-fluoro-α,α,α,α-tetrabromoxylene, but with a lower yield (29% vs. 66%) .
  • Properties : Gold-yellow solid; the electron-withdrawing fluorine substituent likely reduces conjugation compared to bromine, affecting photophysical behavior.
  • Applications: Not explicitly stated, but fluorinated quinones are often explored for electronic materials due to enhanced stability.

5,12-Naphthacenequinone (Parent Compound)

  • Structure : C₁₈H₁₀O₂ (MW 258.27 g/mol), khaki powder .
  • Electronic Properties : Studied via EPR for triplet-state dynamics .
  • Key Differences : The absence of bromine reduces molecular weight and alters reactivity. Bromination enhances electrophilicity, enabling substitution reactions (e.g., with trifluoromethyl groups) .

6-Hydroxy-7-methoxytetracene-5,12-dione

  • Structure : C₁₉H₁₂O₄ (MW 304.30 g/mol) .
  • Substituent Effects: Hydroxy and methoxy groups are electron-donating, contrasting with bromine’s electron-withdrawing nature. This likely increases solubility and alters redox potentials.
  • Applications : Derivatives with polar substituents may favor biological or photocatalytic applications.

2-Bromo-6,11-bis(trifluoromethyl)tetracene

  • Synthesis : Derived from this compound via reaction with trimethyl(trifluoromethyl)silane and CsF, introducing trifluoromethyl groups .
  • Properties : Trifluoromethyl groups enhance electron deficiency and thermal stability, making this compound suitable for optoelectronic devices.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Yield (%) Physical State Key Properties
This compound C₁₈H₉BrO₂ 337.07 66 Golden-yellow solid Precursor for functionalization
8-Fluoro-5,12-naphthacenequinone C₁₈H₉FO₂ 276.06 29 Gold-yellow solid Lower yield suggests reactivity challenges
5,12-Naphthacenequinone C₁₈H₁₀O₂ 258.27 Khaki powder Baseline for electronic studies
6-Hydroxy-7-methoxytetracene-5,12-dione C₁₉H₁₂O₄ 304.30 Not reported Electron-donating substituents
2-Bromo-6,11-bis(trifluoromethyl)tetracene C₂₀H₁₀BrF₆O₂ 485.19 Intermediate Enhanced electron deficiency

Key Findings

  • Reactivity : Bromine at the 8-position facilitates nucleophilic substitution, enabling diverse derivatization (e.g., trifluoromethylation) .
  • Electronic Effects : Bromine’s electron-withdrawing nature contrasts with fluorine’s smaller electronegativity and hydroxy/methoxy’s donating effects, influencing solubility and optoelectronic behavior.
  • Yield Disparities : Higher yield for brominated vs. fluorinated derivatives (66% vs. 29%) suggests bromine’s superior leaving-group ability in synthesis .

Q & A

Q. What bioassay strategies evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Use bioassay-guided fractionation (BGF) with microbial (e.g., ATCC strains) or cancer cell lines (IC₅₀ assays). Pair with metabolomics (LC-HRMS) to correlate structural modifications (e.g., alkylation) with activity. Dose-response curves and FICI analysis validate synergism/antagonism .

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